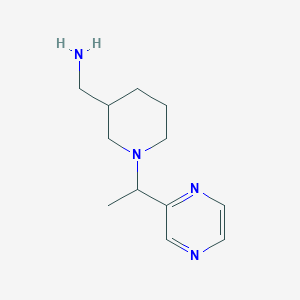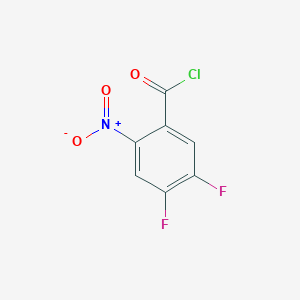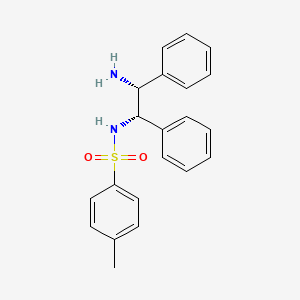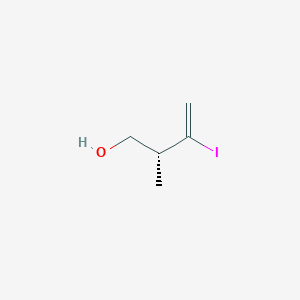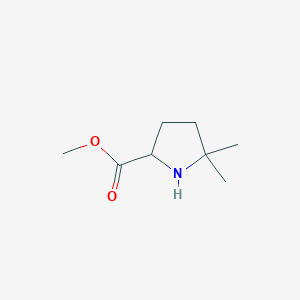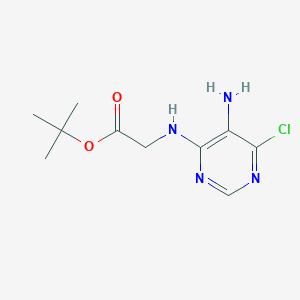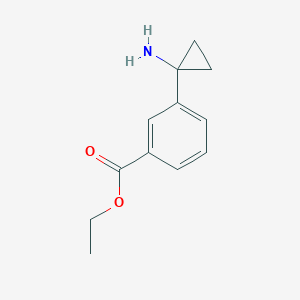
Furan-2-yl(pyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(pyridin-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is notable for its unique structure, which includes both furan and pyridine rings, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride typically involves multicomponent reactions (MCRs). One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is efficient and allows for the preparation of fully substituted furans .
Industrial Production Methods
Industrial production methods for this compound often involve similar multicomponent reactions due to their efficiency and the ability to produce complex products from simple starting materials in a single step. The use of isocyanide-based MCRs, introduced by Passerini and Ugi, has been particularly effective in synthesizing various heterocyclic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(pyridin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Furan-2-yl(pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with cytochrome P450 enzymes, affecting various metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Another aralkylamine with a similar structure.
N-Methyl (5-(Pyridin-3-yl)furan-2-yl)methanamine: A methylated derivative of the compound
Uniqueness
Furan-2-yl(pyridin-2-yl)methanamine hydrochloride is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1245649-36-8 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
furan-2-yl(pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8;/h1-7,10H,11H2;1H |
InChI Key |
WZRQQMJWLHKPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)


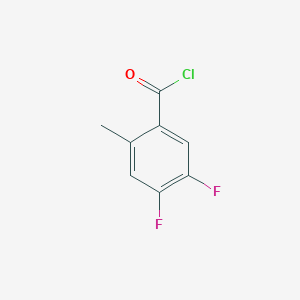
![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
